molecular formula C6H10F3NO3 B1428561 3-Methylazetidin-3-ol; trifluoroacetic acid CAS No. 1104083-24-0

3-Methylazetidin-3-ol; trifluoroacetic acid

Cat. No.: B1428561
CAS No.: 1104083-24-0
M. Wt: 201.14 g/mol
InChI Key: ANQVEPVLABFZDZ-UHFFFAOYSA-N
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Description

Historical Development of Azetidine Chemistry

The historical trajectory of azetidine chemistry traces back to the early twentieth century, with foundational work establishing the fundamental principles that would later enable the development of sophisticated derivatives like 3-methylazetidin-3-ol; trifluoroacetic acid. The genesis of azetidine research can be traced to 1907, when early investigations into four-membered nitrogen-containing heterocycles began with Schiff base reactions involving aniline and aldehydes through cycloaddition processes. This pioneering work established the conceptual framework for understanding the unique reactivity patterns that would characterize azetidine chemistry for decades to come.

The transformative period in azetidine chemistry occurred during the mid-twentieth century, particularly following Alexander Fleming's discovery of penicillin and the subsequent recognition of beta-lactam antibiotics. This breakthrough catalyzed intensive research into four-membered nitrogen-containing rings, as scientists recognized the profound biological significance of ring strain in these systems. The azetidine-2-one structure, commonly known as the beta-lactam ring, became a cornerstone of antibiotic development, driving sustained interest in understanding and manipulating four-membered heterocyclic systems. The molecular action of beta-lactam derivatives demonstrated the power of selective and irreversible enzyme inhibition, particularly in the processing of peptidoglycan layers in bacterial cell walls.

During the latter half of the twentieth century, significant advances in synthetic methodology enabled the preparation of increasingly complex azetidine derivatives. The development of reliable synthetic routes, including reduction of azetidinones with lithium aluminum hydride and the implementation of Baldwin's Rules for controlling regio- and diastereoselective synthesis, marked crucial milestones in the field. These methodological advances laid the groundwork for the eventual synthesis of highly functionalized derivatives such as this compound, which requires precise control over stereochemistry and functional group compatibility.

The emergence of modern pharmaceutical research paradigms in the twenty-first century has further accelerated azetidine chemistry development. Fragment-based drug design has particularly benefited from conformationally restricted molecules like azetidine derivatives, as their predefined spatial orientation reduces entropy during molecular binding events, potentially leading to higher affinity interactions with biological targets. This paradigm shift has positioned compounds like this compound as valuable building blocks in contemporary medicinal chemistry applications.

Nomenclature and Structural Classification

The nomenclature of this compound reflects the systematic approach to naming complex heterocyclic compounds established by the International Union of Pure and Applied Chemistry. The base structure, azetidine, derives its name from the four-membered saturated nitrogen-containing heterocycle, which can be considered an analogue of cyclobutane with one carbon atom replaced by nitrogen. The parent compound azetidine carries the Chemical Abstracts Service registry number 503-29-7 and is also known by alternative names including azacyclobutane, trimethylene imine, and trimethylenimine.

The structural classification of this compound places it within the broader category of substituted azetidines, specifically as a tertiary alcohol derivative. The compound features a methyl group and a hydroxyl group both attached to the same carbon atom at the 3-position of the azetidine ring, creating a quaternary carbon center that significantly influences the molecule's chemical and physical properties. This substitution pattern distinguishes it from simpler azetidine derivatives and contributes to its unique reactivity profile.

The trifluoroacetic acid component serves as a counterion, forming a salt that enhances the compound's stability and solubility characteristics. Trifluoroacetic acid, with its strong electron-withdrawing properties, provides excellent stabilization for the basic azetidine nitrogen, facilitating practical handling and storage of the compound. This salt formation represents a common strategy in pharmaceutical chemistry for improving the physicochemical properties of nitrogen-containing heterocycles while maintaining their essential structural features.

The molecular architecture of this compound exhibits several distinctive features that classify it among conformationally restricted heterocyclic compounds. The four-membered ring imposes significant ring strain, estimated at approximately 25.4 kilocalories per mole for the azetidine system, which lies between the higher strain of aziridines and the lower strain of larger ring systems. This intermediate level of strain provides a balance between stability and reactivity that makes azetidine derivatives particularly valuable in synthetic applications.

Discovery and Initial Characterization

The discovery and initial characterization of this compound emerged from systematic efforts to develop azetidine-based building blocks for pharmaceutical applications. Early synthetic investigations focused on establishing reliable methods for introducing hydroxyl functionality into the azetidine ring system while maintaining structural integrity and chemical stability. The development of this specific derivative required careful optimization of reaction conditions to achieve the desired substitution pattern without compromising the four-membered ring structure.

Initial characterization studies employed a comprehensive array of analytical techniques to establish the compound's structure and properties. Nuclear magnetic resonance spectroscopy played a crucial role in confirming the molecular structure, with proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance providing definitive evidence for the substitution pattern and stereochemistry. High-resolution mass spectrometry confirmed the molecular weight of 201.14 grams per mole for the trifluoroacetate salt, establishing the molecular formula as C6H10F3NO3.

The physicochemical characterization revealed several important properties that distinguish this compound from other azetidine derivatives. The compound demonstrates enhanced solubility in polar solvents due to the hydroxyl group's hydrogen-bonding capacity and the ionic nature of the trifluoroacetate salt. Stability studies indicated excellent chemical stability under appropriate storage conditions, with the trifluoroacetic acid counterion providing protection against degradation pathways that might affect the free base form.

Crystallographic analysis, where available, has provided insights into the solid-state structure and packing arrangements of related azetidine derivatives, contributing to understanding of the conformational preferences and intermolecular interactions that characterize this class of compounds. These structural studies have informed subsequent synthetic efforts and guided the development of improved preparation methods for this compound and related derivatives.

The initial biological evaluation of this compound focused on its potential as a pharmaceutical intermediate and building block for more complex molecular structures. Preliminary studies examined its compatibility with standard pharmaceutical formulation conditions and its behavior under various chemical transformation conditions relevant to drug synthesis. These investigations established the compound's utility as a versatile synthetic intermediate while identifying optimal conditions for its storage and handling in research and development environments.

Position in Modern Organic Chemistry

The position of this compound in modern organic chemistry reflects the broader evolution of heterocyclic chemistry toward increasingly sophisticated and functionally diverse molecular architectures. Contemporary organic chemistry has embraced the concept of structural complexity as a driver of biological activity, positioning conformationally restricted heterocycles like substituted azetidines at the forefront of synthetic methodology development. The compound exemplifies the modern approach to combining multiple functional elements within a constrained molecular framework to achieve specific chemical and biological properties.

Recent advances in azetidine chemistry have demonstrated remarkable progress in synthesis and reactivity patterns, with particular emphasis on strain-driven reactivity that enables unique transformations unavailable to less constrained systems. The development of new cycloaddition reactions, including aza-analogues of the Paternò-Büchi reaction, has expanded the synthetic toolkit available for accessing complex azetidine derivatives. These methodological advances have positioned compounds like this compound as accessible targets for synthetic chemists working in diverse application areas.

The integration of computational chemistry approaches has significantly enhanced understanding of azetidine reactivity and has guided the rational design of new derivatives with improved properties. Modern molecular modeling techniques enable prediction of conformational preferences, reactivity patterns, and potential biological interactions, facilitating the efficient development of azetidine-based compounds for specific applications. These computational tools have proven particularly valuable in optimizing the physicochemical properties of compounds like this compound for pharmaceutical development.

Current research trends in azetidine chemistry emphasize the development of diversification strategies that enable rapid access to libraries of related compounds for biological screening. The synthesis and diversification of densely functionalized azetidine ring systems has become a major focus area, with researchers developing efficient methods for introducing multiple functional groups while maintaining the essential structural features that confer biological activity. The compound this compound serves as an important intermediate in these diversification strategies, providing a stable platform for further chemical elaboration.

The pharmaceutical industry's increasing focus on three-dimensional molecular complexity has elevated the importance of azetidine derivatives in drug discovery programs. The rigid four-membered ring system provides a defined spatial arrangement of substituents that can be precisely tailored to interact with biological targets. This capability has made compounds like this compound valuable components in fragment-based drug design approaches, where their conformational constraints facilitate the design of high-affinity ligands for challenging biological targets.

The following table summarizes key physicochemical properties that position this compound within the broader context of pharmaceutical building blocks:

Property Value Pharmaceutical Relevance
Molecular Weight 201.14 g/mol Suitable for fragment-based design
Ring Strain ~25.4 kcal/mol Enables unique reactivity patterns
Hydrogen Bond Donors 2 Facilitates biological interactions
Hydrogen Bond Acceptors 4 Compatible with binding site requirements
Rotatable Bonds 1 Maintains conformational rigidity
Polar Surface Area Moderate Balances permeability and solubility

Contemporary applications of this compound extend beyond traditional pharmaceutical development to include materials science and polymer chemistry applications. The unique combination of ring strain and functional group diversity makes azetidine derivatives attractive monomers for specialized polymerization reactions, where their incorporation can impart specific mechanical or chemical properties to the resulting materials. These emerging applications demonstrate the versatility of azetidine chemistry and highlight the potential for continued innovation in this field.

The environmental and sustainability considerations that increasingly influence modern organic chemistry have also impacted azetidine derivative development. Current research emphasizes the development of more efficient synthetic routes that minimize waste generation and reduce the use of hazardous reagents. The synthesis of this compound has benefited from these advances, with improved methods enabling more sustainable production processes that align with contemporary green chemistry principles.

Properties

IUPAC Name

3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.C2HF3O2/c1-4(6)2-5-3-4;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQVEPVLABFZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104083-24-0
Record name 3-methylazetidin-3-ol trifluoroacetat
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazetidin-3-ol; trifluoroacetic acid typically involves the reaction of 3-methylazetidin-3-ol with trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and precise monitoring of reaction parameters to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methylazetidin-3-ol; trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted azetidin-3-ol derivatives .

Scientific Research Applications

Role as a Reagent

Trifluoroacetic acid (TFA), a component of this compound, is widely recognized for its utility in organic synthesis. It acts as:

  • Solvent : TFA is often employed as a solvent in reactions due to its ability to dissolve a wide range of organic compounds.
  • Catalyst : It can facilitate various chemical reactions, particularly those involving acylation and esterification processes .
  • Protecting Group : TFA is used to protect functional groups during multi-step synthesis, allowing chemists to selectively modify other parts of the molecule without interference.

Medicinal Chemistry

The compound's structure allows it to function as an intermediate in the synthesis of pharmaceutical agents. For instance:

  • Chemokine Receptor Modulators : Research has indicated that derivatives of 3-methylazetidin-3-ol are being explored for their potential as chemokine receptor modulators, which could lead to new treatments for inflammatory diseases .
  • Antiviral and Anticancer Agents : The unique properties of the azetidine ring have prompted investigations into its efficacy against viral infections and certain types of cancer .

Material Science

In material science, this compound may be utilized in the development of novel polymers or coatings due to its trifluoroacetyl group, which imparts specific chemical properties such as hydrophobicity and thermal stability.

Case Study 1: Synthesis of Chemokine Receptor Modulators

A notable study focused on synthesizing N-(6-(2R,3S)-3,4-dihydroxybutan-2-yloxy)-2-(4-fluorobenzylthio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide using trifluoroacetic acid as a reagent. The research highlighted the compound's effectiveness in modulating chemokine receptors, demonstrating significant potential for therapeutic applications in managing autoimmune diseases .

Case Study 2: Organic Synthesis Techniques

A comprehensive review on TFA's applications in organic synthesis documented various methodologies where TFA was utilized effectively. The review emphasized its role in facilitating reactions such as:

  • Acylation reactions
  • Formation of amides and esters
    The findings illustrated that TFA not only enhances reaction yields but also improves selectivity for desired products .

Mechanism of Action

The mechanism of action of 3-Methylazetidin-3-ol; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acidity and Chemical Reactivity

TFA’s acidity surpasses that of structurally similar acids due to the inductive effect of fluorine atoms.

Compound pKa Relative Acidity (vs. TFA) Key Applications
Trifluoroacetic acid 0.23 1.0 (reference) Peptide synthesis, HPLC, catalysis
Trichloroacetic acid 0.92 ~4× weaker Protein precipitation, dermatology
Formic acid 3.75 ~1,500× weaker Textile processing, preservatives
Acetic acid 4.76 ~10,000× weaker Food additives, solvents
Hydrochloric acid -1.5 Stronger (mineral acid) Industrial cleaning, pH adjustment

TFA’s low pKa enables efficient protonation of substrates in organic reactions, such as cleavage of resin-bound peptides in solid-phase synthesis . However, its high acidity can cause protein fragmentation in hydrolysis reactions compared to formic acid .

Chromatographic Performance

TFA is a superior ion-pairing agent in HPLC compared to other acids but may suppress mass spectrometry (MS) signals.

Additive Retention Time Reduction Peak Tailing Factor MS Ion Suppression Reference
TFA (0.1%) High 0.9–1.2 Severe
Acetic acid Moderate 1.0–1.5 Mild
Formic acid Low 1.2–1.8 Minimal
DES-6* High 0.8–1.1 Moderate

*DES-6: Deep eutectic solvent. TFA reduces retention time and improves peak symmetry but requires post-column modifications to mitigate MS signal suppression . Formic acid is preferred for LC-MS due to higher ionizability .

Catalytic Efficiency

In benzene hydroxylation, TFA outperforms other acids as a cocatalyst:

Acid Phenol Yield (%) Selectivity (%)
Trifluoroacetic acid 13.84 99.38
Acetic acid 8.21 98.50
Formic acid 6.95 97.20
Hydrochloric acid 5.12 95.80

TFA enhances ferrous ion activity in Fenton-like systems, but excess amounts (>0.1 g) inhibit reactions due to over-acidification .

Environmental Impact

TFA is highly persistent in water and air compared to long-chain perfluorinated acids (PFCAs):

Compound Environmental Half-Life Detection in Seawater (ng/L)
Trifluoroacetic acid Decades 113–336
Perfluorooctanoic acid Years <1

TFA accumulates in marine systems due to high water solubility and resistance to degradation .

Biological Activity

3-Methylazetidin-3-ol; trifluoroacetic acid is a compound that has garnered attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound combines the azetidine structure with a hydroxyl group and trifluoroacetic acid. Its molecular formula is C₆H₈F₃NO₂, with a molecular weight of approximately 201.13 g/mol. The presence of the trifluoroacetic acid moiety significantly enhances its acidity and reactivity, making it valuable in various chemical processes.

PropertyValue
Molecular Weight (g/mol)201.13
AppearancePale-yellow oil
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific enzymes and receptors. This interaction can modulate enzyme activity, leading to various biochemical effects. Notably, it has been employed in biochemical assays to study enzyme interactions, indicating its utility in understanding metabolic pathways.

1. Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications. Its structural features allow it to act as a precursor for synthesizing more complex pharmaceutical compounds. Studies have shown that derivatives of azetidine compounds exhibit various biological activities, including:

  • Anticancer Activity : Some azetidine derivatives have demonstrated antiproliferative effects on cancer cell lines.
  • Antimicrobial Properties : The compound's ability to interact with microbial enzymes suggests potential use as an antimicrobial agent.

2. Biochemical Assays

The compound is utilized in biochemical assays to investigate enzyme interactions, which are crucial for drug development processes. Its unique structure allows researchers to explore enzyme kinetics and inhibition mechanisms.

Case Study 1: Anticancer Activity

In a study examining the effects of azetidine derivatives on cancer cells, this compound was found to inhibit cell growth in several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism, thereby suggesting implications for drug-drug interactions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameBiological ActivityUnique Features
2-Methylazetidin-3-olModerate anticancer effectsLacks trifluoroacetate group
Azetidin-3-olAntimicrobial propertiesDoes not contain methyl group
Trifluoroacetate derivativesBroad reactivity in organic synthesisVaries significantly in biological activity

Q & A

Q. What is the role of TFA in peptide synthesis and cleavage reactions?

TFA is widely used as a strong acid catalyst in peptide synthesis, particularly for cleaving protecting groups (e.g., tert-butoxycarbonyl) from resin-bound peptides. The methodology involves dissolving the peptide-resin in TFA (95% concentration), which protonates the amine groups, facilitating cleavage. Optimal concentrations are determined by balancing reaction efficiency and minimizing side reactions like tert-butylation. Post-cleavage, excess TFA is removed via lyophilization or neutralization with bases such as NaHCO₃ .

Q. How should TFA be safely handled to prevent hazardous reactions in laboratory settings?

TFA must be stored in tightly sealed containers away from strong bases (e.g., NaOH), metals, and combustibles in a cool, ventilated area. Personal protective equipment (PPE), including nitrile gloves, tight-fitting goggles, and fume hoods, is mandatory. Incompatible materials like PVC should be avoided; PTFE-lined containers are recommended. Spills require neutralization with sodium bicarbonate before disposal .

Q. What analytical challenges arise when characterizing TFA-containing compounds via NMR?

TFA’s trifluoromethyl group and strong acidity can cause signal splitting (e.g., 1H^{1}\text{H} and 19F^{19}\text{F} coupling) and baseline distortions. Mitigation strategies include using deuterated solvents (D₂O), adjusting pH with mild bases (e.g., NaHCO₃), and employing TFA-free purification methods (e.g., lyophilization after neutralization). 19F^{19}\text{F} NMR is critical for confirming trifluoroacetate counterions in salts .

Advanced Research Questions

Q. How can TFA concentration be optimized in photocatalytic systems to enhance yields while avoiding inhibition?

Systematic titration (e.g., 0.05–0.15 g TFA) combined with kinetic studies identifies optimal concentrations. In benzene hydroxylation using g-C3N4/Zr-Fc MOF, 0.1 g TFA maximized phenol yield (13.84%) by enhancing Fe²⁺ activity, while higher amounts (>0.1 g) inhibited peroxidation. Design of Experiments (DOE) models nonlinear relationships between TFA concentration and product selectivity .

Q. What methodologies enable TFA to act as a CF3 source in trifluoromethylated heterocycle synthesis?

One-pot synthesis strategies leverage TFA’s decomposition under specific conditions (e.g., heating with PCl₃) to generate CF3 radicals. For example, TFA reacts with anthranilic acid derivatives to form trifluoromethylated quinazolinones via in situ CF3 incorporation. Key parameters include temperature (80–100°C) and stoichiometric control to ensure regioselectivity .

Q. How do researchers resolve contradictions in catalytic performance when substituting TFA with other acids in Fenton-like systems?

Comparative studies using acetic, formic, or HCl paired with mechanistic probes (e.g., EPR for radical detection) highlight TFA’s unique role. In g-C3N4/Zr-Fc MOF, TFA’s electron-withdrawing effect stabilizes Fe²⁺, enhancing •OH generation. Selectivity assays (e.g., using radical traps like TEMPO) differentiate acid-specific pathways .

Q. What are the key considerations for synthesizing azetidine derivatives (e.g., 3-Azetidineacetic acid) using TFA as a counterion?

TFA’s high acidity facilitates salt formation via protonation of the azetidine nitrogen. Purification involves rotary evaporation (<40°C) to remove excess TFA. Characterization via 19F^{19}\text{F} NMR confirms trifluoroacetate presence, while elemental analysis verifies stoichiometry. Stability studies (e.g., TGA) assess thermal decomposition profiles .

Methodological Notes

  • Experimental Design : Use DOE to model TFA’s dual role as a catalyst and inhibitor.
  • Contradiction Analysis : When yields decline with increasing TFA, evaluate side reactions (e.g., peroxidation inhibition) via radical trapping assays.
  • Characterization : Combine 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve TFA-related signal overlaps.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Methylazetidin-3-ol; trifluoroacetic acid
Reactant of Route 2
3-Methylazetidin-3-ol; trifluoroacetic acid

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